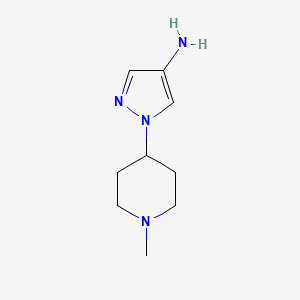

1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine

Description

Properties

IUPAC Name |

1-(1-methylpiperidin-4-yl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4/c1-12-4-2-9(3-5-12)13-7-8(10)6-11-13/h6-7,9H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXZKGLWPRJOMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693379 | |

| Record name | 1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201935-36-5 | |

| Record name | 1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine, a heterocyclic amine with potential applications in medicinal chemistry and drug discovery. The synthetic route detailed herein is a robust two-step process commencing from commercially available starting materials.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-step sequence:

-

N-Alkylation of 4-nitropyrazole: A Mitsunobu reaction is employed to couple 4-nitropyrazole with 1-methylpiperidin-4-ol, forming the key intermediate, 1-(1-methylpiperidin-4-yl)-4-nitro-1H-pyrazole.

-

Reduction of the Nitro Group: The nitro-substituted intermediate is subsequently reduced via catalytic hydrogenation to yield the final product, this compound.

This approach is advantageous due to the mild reaction conditions of the Mitsunobu coupling and the high efficiency and chemoselectivity of the catalytic hydrogenation.

Synthetic Workflow Diagram

Caption: Synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(1-methylpiperidin-4-yl)-4-nitro-1H-pyrazole

This procedure is adapted from a general method for the N-alkylation of 4-nitropyrazole using a Mitsunobu reaction.[1]

Reaction Scheme:

4-Nitropyrazole + 1-Methylpiperidin-4-ol --(TPP, DIAD, THF)--> 1-(1-methylpiperidin-4-yl)-4-nitro-1H-pyrazole

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Nitropyrazole | 113.08 | 1.0 g | 8.84 mmol |

| 1-Methylpiperidin-4-ol | 115.17 | 1.22 g | 10.61 mmol |

| Triphenylphosphine (TPP) | 262.29 | 2.78 g | 10.61 mmol |

| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 2.15 g (2.1 mL) | 10.61 mmol |

| Tetrahydrofuran (THF), anhydrous | - | 50 mL | - |

Procedure:

-

To a stirred solution of 4-nitropyrazole (1.0 g, 8.84 mmol) and 1-methylpiperidin-4-ol (1.22 g, 10.61 mmol) in anhydrous tetrahydrofuran (50 mL) at 0 °C under a nitrogen atmosphere, add triphenylphosphine (2.78 g, 10.61 mmol).

-

Slowly add diisopropyl azodicarboxylate (2.1 mL, 10.61 mmol) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford 1-(1-methylpiperidin-4-yl)-4-nitro-1H-pyrazole as a solid.

Expected Yield: Based on analogous reactions, the yield is expected to be in the range of 60-80%.

Step 2: Synthesis of this compound

This procedure is based on the catalytic hydrogenation of a similar 4-nitro-1H-pyrazole derivative.[2]

Reaction Scheme:

1-(1-methylpiperidin-4-yl)-4-nitro-1H-pyrazole --(H₂, Pd/C, Methanol)--> this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-(1-methylpiperidin-4-yl)-4-nitro-1H-pyrazole | 210.23 | 1.0 g | 4.76 mmol |

| Palladium on Carbon (10% Pd) | - | 100 mg | - |

| Methanol | - | 25 mL | - |

| Hydrogen (H₂) gas | 2.02 | - | - |

Procedure:

-

To a solution of 1-(1-methylpiperidin-4-yl)-4-nitro-1H-pyrazole (1.0 g, 4.76 mmol) in methanol (25 mL) in a hydrogenation vessel, add 10% palladium on carbon (100 mg).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50 psi or as appropriate for the equipment) and stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield this compound as the final product.

Expected Yield: The reduction of nitropyrazoles via catalytic hydrogenation is generally a high-yielding reaction, with reported yields often exceeding 95%.[2]

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The presented two-step synthetic route provides a reliable and efficient method for the preparation of this compound. The use of a Mitsunobu reaction for the N-alkylation of 4-nitropyrazole followed by a high-yielding catalytic hydrogenation for the reduction of the nitro group offers a practical approach for obtaining this valuable heterocyclic amine for further research and development in the pharmaceutical field.

References

An In-depth Technical Guide to 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine. Due to the limited availability of public, experimentally validated data for this specific compound, this document consolidates predicted properties from various chemical databases and outlines general experimental protocols for the synthesis and characterization of similar pyrazole-containing molecules. The potential for this compound to act as a kinase inhibitor, a common therapeutic target for pyrazole derivatives, is also discussed in a generalized context. This guide aims to serve as a foundational resource for researchers and professionals in drug development interested in the further investigation of this molecule.

Chemical Properties

This compound, with the CAS number 1201935-36-5, is a heterocyclic compound featuring a pyrazole ring linked to a methylpiperidine moiety.[1] Its fundamental chemical identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1201935-36-5 | [1] |

| Molecular Formula | C₉H₁₆N₄ | [2] |

| Molecular Weight | 180.25 g/mol | [2] |

| Canonical SMILES | CN1CCC(CC1)N2C=C(C=N2)N | [2] |

| InChI Key | XSXZKGLWPRJOMM-UHFFFAOYSA-N | [2] |

Physicochemical Properties

| Property | Predicted Value | Source |

| Boiling Point | 335.0 ± 32.0 °C | [3] |

| pKa | 8.55 ± 0.10 | [3] |

| XlogP | 0.0 | [2] |

Note: These values are computationally predicted and have not been experimentally verified.

Spectral Data

While specific spectral data for this compound is not publicly available, predicted mass spectrometry data can provide insights into its fragmentation patterns.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 181.14478 | 141.4 |

| [M+Na]⁺ | 203.12672 | 148.1 |

| [M-H]⁻ | 179.13022 | 143.3 |

| [M+NH₄]⁺ | 198.17132 | 158.5 |

| [M+K]⁺ | 219.10066 | 145.4 |

| [M]⁺ | 180.13695 | 135.8 |

| [M]⁻ | 180.13805 | 135.8 |

Data predicted using computational models.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly described in publicly accessible literature. However, general methods for the synthesis of substituted pyrazoles can be adapted.

General Synthesis of 4-Aminopyrazoles

A common route for the synthesis of 4-aminopyrazoles involves the reaction of a β-ketonitrile with a substituted hydrazine, followed by reduction of a nitro group or other precursor to the amine. A plausible synthetic workflow for this compound is outlined below.

Caption: Generalized synthetic workflow for this compound.

Characterization Methods

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to elucidate the chemical structure, confirming the presence of the methylpiperidine and pyrazole moieties and the correct substitution pattern.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.

-

Melting Point Analysis: The melting point would be determined using a standard melting point apparatus to assess the purity of the solid compound.

-

Solubility Assessment: The solubility would be determined by systematically testing the dissolution of the compound in various solvents (e.g., water, ethanol, DMSO, dichloromethane) at different concentrations.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the pyrazole scaffold is a well-established pharmacophore in many kinase inhibitors. Pyrazole derivatives are known to target a variety of kinases by competing with ATP for the binding site in the enzyme's catalytic domain.

Given this prevalence, a hypothetical signaling pathway involving the inhibition of a generic protein kinase is presented below.

Caption: Conceptual diagram of kinase inhibition by a pyrazole-based compound.

Conclusion

This compound is a compound with potential for further investigation in drug discovery, particularly in the area of kinase inhibition. This guide has summarized the currently available chemical information and provided a framework for its synthesis and characterization based on established chemical principles. The lack of extensive experimental data highlights the opportunity for further research to fully elucidate the physicochemical properties and biological activities of this molecule. Such studies would be crucial in determining its potential as a lead compound for the development of new therapeutics.

References

Technical Whitepaper: Spectral and Methodological Analysis of a 1-(Piperidin-4-yl)-1H-pyrazole Derivative

Introduction

Substituted pyrazoles are a significant class of heterocyclic compounds in medicinal chemistry, often investigated for their diverse pharmacological activities. The incorporation of a piperidine moiety can further modulate the physicochemical properties and biological targeting of these molecules. This whitepaper details the spectral characterization and synthetic methodology for a representative N-Boc-protected 1-(piperidin-4-yl)-1H-pyrazole derivative, offering insights into the analytical profile of this important chemical scaffold.

Spectral Data Analysis

The structural confirmation of the target compound was achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The quantitative data are summarized below.

NMR Spectral Data

The 1H and 13C NMR spectra were recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl3). Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: 1H NMR Spectral Data for tert-butyl 4-[1-(4-methylphenyl)-4-(methoxycarbonyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.00 | s | 1H | Pyrazole 3-H |

| 7.27–7.32 | m | 2H | Phenyl 3,5-H |

| 7.17–7.23 | m | 2H | Phenyl 2,6-H |

| 4.00–4.29 | m | 2H | Piperidine 2,6-H |

| 3.83 | s | 3H | OCH3 |

| 3.10 | tt | 1H | Piperidine 4-H |

| 2.49–2.72 | m | 2H | Piperidine 2,6-H |

| 2.44 | s | 3H | Phenyl-CH3 |

| 2.23 | qd | 2H | Piperidine 3,5-H |

| 1.49–1.61 | m | 2H | Piperidine 3,5-H |

| 1.44 | s | 9H | C(CH3)3 (Boc) |

Table 2: 13C NMR and HRMS Data

| Data Type | Value |

| 13C NMR | Specific 13C NMR peak assignments for this compound were not detailed in the provided search results. However, related structures in the source study were fully characterized by 13C NMR.[1][2][3] |

| HRMS | High-resolution mass spectrometry was used to confirm the elemental composition of the synthesized compounds in the study.[1][2][3] |

Experimental Protocols

The synthesis of the title compound involves a multi-step process, beginning with the formation of a β-enamino diketone intermediate, followed by cyclization with a substituted hydrazine.

Synthesis of the β-Enamino Diketone Intermediate

The initial step involves the conversion of N-Boc-piperidine-4-carboxylic acid into a β-keto ester, which is then treated with N,N-dimethylformamide dimethyl acetal to yield the β-enamino diketone. This intermediate is often used directly in the next step without extensive purification[1].

Synthesis of tert-butyl 4-[1-(4-methylphenyl)-4-(methoxycarbonyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate[1]

-

Reaction Setup: The β-enamino diketone intermediate (1.5 mmol) is dissolved in ethanol (15 mL).

-

Addition of Hydrazine: To this solution, p-tolylhydrazine hydrochloride (1.5 mmol) is added.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 18 hours.

-

Workup and Purification: The resulting residue is purified by column chromatography on silica gel, using an acetone/n-hexane (1:7, v/v) eluent system.

-

Product: The protocol yields the final product as yellowish crystals.

Visualization of Synthetic Workflow

The following diagrams illustrate the key steps in the synthesis of the piperidinyl-pyrazole compound.

Caption: Synthetic pathway for the target pyrazole derivative.

Caption: Step-by-step experimental laboratory workflow.

References

- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [epubl.ktu.edu]

- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure Elucidation of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of the novel heterocyclic compound, 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine. Due to the absence of extensive published experimental data for this specific molecule, this document outlines a putative synthetic pathway and predicts the expected analytical data based on established chemical principles and spectral data from analogous structures. This guide serves as a foundational resource for researchers involved in the synthesis, characterization, and further development of pyrazole-based compounds in the pharmaceutical and agrochemical sectors. Detailed hypothetical experimental protocols for synthesis and characterization are provided, alongside data interpretation guidelines.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The compound this compound incorporates a 4-aminopyrazole moiety linked to a 1-methylpiperidine group, suggesting potential interactions with various biological targets. Accurate structure elucidation is a critical first step in the drug discovery and development process, ensuring the correct identification and characterization of a new chemical entity. This guide details the methodologies and expected outcomes for the comprehensive structural analysis of this target compound.

Proposed Synthesis

A plausible synthetic route for this compound is proposed, commencing from commercially available starting materials. The general strategy involves the construction of the 4-aminopyrazole ring followed by N-alkylation with the 1-methylpiperidine moiety.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-nitro-1H-pyrazole. A solution of 1H-pyrazole (1 eq.) in concentrated sulfuric acid is cooled to 0°C. A mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid is added dropwise while maintaining the temperature below 10°C. The reaction mixture is stirred at room temperature for 4 hours, then poured onto crushed ice. The resulting precipitate is filtered, washed with cold water, and dried to yield 4-nitro-1H-pyrazole.

Step 2: Synthesis of 1-(1-methylpiperidin-4-yl)-4-nitro-1H-pyrazole. To a solution of 4-nitro-1H-pyrazole (1 eq.) and 4-hydroxy-1-methylpiperidine (1.2 eq.) in anhydrous tetrahydrofuran (THF), triphenylphosphine (1.5 eq.) is added. The mixture is cooled to 0°C, and diisopropyl azodicarboxylate (DIAD) (1.5 eq.) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 1-(1-methylpiperidin-4-yl)-4-nitro-1H-pyrazole.

Step 3: Synthesis of this compound. 1-(1-methylpiperidin-4-yl)-4-nitro-1H-pyrazole (1 eq.) is dissolved in ethanol, and palladium on carbon (10 mol%) is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the final product, this compound.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed synthetic route for this compound.

Spectroscopic and Spectrometric Characterization

The structural confirmation of the synthesized compound relies on a combination of spectroscopic and spectrometric techniques. Below are the predicted data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Spectroscopy ¹H and ¹³C NMR spectra are to be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | s | 1H | Pyrazole H-5 |

| ~7.2 | s | 1H | Pyrazole H-3 |

| ~4.0 | m | 1H | Piperidine H-4 (CH-N) |

| ~3.5 | br s | 2H | NH₂ |

| ~2.9 | m | 2H | Piperidine H-2e, H-6e |

| ~2.2 | s | 3H | N-CH₃ |

| ~2.1 | m | 2H | Piperidine H-2a, H-6a |

| ~1.9 | m | 2H | Piperidine H-3e, H-5e |

| ~1.7 | m | 2H | Piperidine H-3a, H-5a |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~138 | Pyrazole C-5 |

| ~130 | Pyrazole C-3 |

| ~125 | Pyrazole C-4 (C-NH₂) |

| ~58 | Piperidine C-4 (CH-N) |

| ~55 | Piperidine C-2, C-6 |

| ~46 | N-CH₃ |

| ~32 | Piperidine C-3, C-5 |

Mass Spectrometry (MS)

Experimental Protocol: Mass Spectrometry High-resolution mass spectrometry (HRMS) is to be performed using an electrospray ionization (ESI) source in positive ion mode to determine the accurate mass of the molecular ion. Electron ionization (EI) mass spectrometry can be used to study the fragmentation pattern.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Ion |

| 181.1448 | [M+H]⁺ (Monoisotopic) |

| 203.1267 | [M+Na]⁺ |

| 98.1022 | [C₆H₁₂N]⁺ (1-methylpiperidin-4-yl cation) |

| 84.0813 | [C₅H₁₀N]⁺ (Fragment from piperidine ring) |

Diagram of the Predicted Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathway in EI-MS.

Infrared (IR) Spectroscopy

Experimental Protocol: IR Spectroscopy The IR spectrum is to be recorded using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a KBr pellet or a thin film.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretching (amine) |

| 2950-2800 | Strong | C-H stretching (aliphatic) |

| 1620 | Medium | N-H bending (amine) |

| 1550 | Medium | C=N stretching (pyrazole ring) |

| 1450 | Medium | C-H bending (aliphatic) |

Biological Activity Assessment Workflow

Given the prevalence of pyrazole derivatives in drug discovery, a preliminary assessment of the biological activity of this compound is warranted. A general workflow for initial screening is proposed.

Diagram of the Biological Screening Workflow

Caption: General workflow for initial biological activity screening.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the structure elucidation of this compound. The proposed synthetic route offers a viable pathway for its preparation, and the predicted analytical data serves as a benchmark for experimental verification. The outlined methodologies for spectroscopic and spectrometric analysis, along with the suggested workflow for biological screening, provide a solid foundation for researchers to undertake the synthesis and characterization of this and related novel pyrazole derivatives. Rigorous experimental work is required to validate the predictions made within this guide and to fully uncover the chemical and biological properties of this promising compound.

Navigating the Chemical Landscape of 4-Amino Pyrazole Derivatives: A Technical Guide to Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, and its 4-amino substituted derivatives are of particular interest due to their prevalence in a wide array of biologically active compounds.[1][2] Understanding the reactivity and stability of this privileged heterocyclic system is paramount for the rational design and development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the core chemical principles governing 4-amino pyrazole derivatives, supported by experimental data and detailed protocols.

Core Reactivity of the 4-Amino Pyrazole Nucleus

The chemical behavior of 4-amino pyrazole derivatives is dictated by the interplay of the pyrazole ring's aromaticity and the electronic properties of the exocyclic amino group. The pyrazole ring itself is a five-membered heterocycle with two adjacent nitrogen atoms, rendering it a weak base.[3] The presence of the amino group at the C4 position significantly influences the electron density of the ring, thereby affecting its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic Substitution Reactions

The pyrazole nucleus is generally susceptible to electrophilic attack, with the position of substitution being highly dependent on the reaction conditions and the nature of the substituents already present on the ring.[3] Common electrophilic substitution reactions include:

-

Halogenation: The pyrazole ring can be halogenated, typically at the C4 position if unsubstituted.[3]

-

Nitration: Nitration of pyrazoles can lead to the formation of 4-nitropyrazoles, which are key intermediates in the synthesis of 4-amino pyrazoles through subsequent reduction.[4][5] The reaction often involves the rearrangement of an initially formed 1-nitropyrazole.[3]

-

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group at the C4 position.[3]

Reactions of the Amino Group

The exocyclic amino group at the C4 position exhibits typical reactivity for an aromatic amine, allowing for a variety of functionalization strategies.

-

Acylation: The amino group can be readily acylated to form the corresponding amides. This is a common strategy for introducing diverse side chains and modulating the biological activity of the molecule.[3]

-

Condensation with Aldehydes: 4-amino pyrazoles can undergo condensation reactions with various aldehydes to form Schiff bases (imines).[6][7] This reaction provides a straightforward method for introducing substituted aryl or alkyl groups.

-

Diazotization and Subsequent Reactions: The amino group can be converted to a diazonium salt, which can then undergo a variety of transformations, such as Sandmeyer-type reactions, to introduce a range of substituents at the C4 position.[8]

Stability Profile of 4-Amino Pyrazole Derivatives

The stability of 4-amino pyrazole derivatives is a critical factor in their development as drug candidates, influencing their shelf-life, formulation, and in vivo behavior. Key aspects of their stability include thermal, hydrolytic, and metabolic stability.

Thermal Stability

The thermal stability of 4-amino pyrazole derivatives can vary significantly depending on the nature of the substituents on the pyrazole ring. Highly nitrated derivatives, for instance, are often investigated for their energetic properties and their thermal decomposition is a key characteristic.

| Compound | Method | Decomposition Temperature (°C) | Activation Energy (kJ/mol) | Reference |

| 4-Amino-3,5-dinitro-1H-pyrazole (LLM-116) | DSC | Stage 1: ~173, Stage 2: ~236 | Stage 1: 106.97, Stage 2: 138.98 | [4] |

| 4-Aminopyrazole | Melting Point | 77-82 | - | [9] |

Note: The decomposition of LLM-116 is a multi-stage process. The temperatures provided indicate the approximate onset of each decomposition stage.

Tautomeric Stability

Aminopyrazoles can exist in different tautomeric forms, and the relative stability of these tautomers is influenced by the substitution pattern on the pyrazole ring. Theoretical calculations and experimental data suggest that the 3-aminopyrazole tautomer is generally more stable than the 5-aminopyrazole tautomer. However, the presence of electron-withdrawing groups at the 4-position can favor the 5-amino tautomer.

Metabolic Stability

For drug development, understanding the metabolic stability of a compound is crucial. Studies using human liver microsomes can provide insights into the in vivo half-life of a drug candidate. The metabolic stability of 4-amino pyrazole derivatives can be significantly improved by modifying their structure, for example, by replacing metabolically labile groups with more stable bioisosteres.

| Compound ID | Key Structural Features | Assay System | Metabolic Stability Outcome | Reference |

| 6 | Acrylamide electrophile, olefin/aromatic linker | Human Liver Microsomes | - | |

| 16 | Phenyl bioisostere instead of aniline acrylamide | Human Liver Microsomes | Significantly improved compared to compound 6 |

Note: Specific half-life and intrinsic clearance values were not provided in a comparable format in the source.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and reactivity of 4-amino pyrazole derivatives, compiled from various sources.

Synthesis of 4-Amino Pyrazole Derivatives via Thorpe-Ziegler Cyclization

This method is a common and effective way to synthesize 4-amino pyrazoles.[4]

Protocol:

-

N-Alkylation of Enaminonitrile: To a solution of the starting enaminonitrile in anhydrous DMF, add anhydrous K₂CO₃ as a base. Then, add the desired α-haloketone and stir the mixture at room temperature.

-

Cyclization: The N-alkylated intermediate will spontaneously undergo intramolecular cyclization.

-

Work-up: After the reaction is complete (monitored by TLC), pour the reaction mixture into ice-water.

-

Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 4-amino pyrazole derivative.

Synthesis of 4-Amino Pyrazoles via Reduction of 4-Nitropyrazoles

This is a two-step process involving the nitration of a pyrazole followed by the reduction of the nitro group.[4][5]

Protocol:

-

Nitration: Treat the starting pyrazole with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature conditions.

-

Isolation of 4-Nitropyrazole: After the reaction, carefully pour the mixture onto ice and collect the precipitated 4-nitropyrazole by filtration.

-

Reduction: Dissolve the 4-nitropyrazole in a suitable solvent (e.g., ethanol) and perform a reduction of the nitro group. This can be achieved through catalytic hydrogenation (e.g., using H₂ gas and a Pd/C catalyst) or with a chemical reducing agent (e.g., SnCl₂/HCl).

-

Work-up and Purification: After the reduction is complete, neutralize the reaction mixture and extract the product with an organic solvent. Purify the crude product by chromatography or recrystallization.

Condensation of 4-Amino Pyrazoles with Aldehydes

This protocol describes the formation of Schiff bases from 4-amino pyrazoles.[6]

Protocol:

-

Reaction Setup: Dissolve the 4-amino pyrazole derivative and the corresponding aldehyde in a suitable solvent such as ethanol or methanol.

-

Catalysis: Add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid) to the reaction mixture.

-

Reaction Conditions: Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Isolation of Product: Upon cooling, the Schiff base product will often precipitate out of the solution. Collect the solid by filtration.

-

Purification: If necessary, recrystallize the product from an appropriate solvent to obtain the pure imine derivative.

Signaling Pathways and Experimental Workflows

The biological activity of 4-amino pyrazole derivatives is often attributed to their ability to modulate specific signaling pathways. Furthermore, their synthesis follows well-defined experimental workflows.

Caption: Key signaling pathways modulated by 4-amino pyrazole derivatives.

Caption: Common synthetic workflows for 4-amino pyrazole derivatives.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. soc.chim.it [soc.chim.it]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 4-アミノピラゾール 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

potential biological targets of pyrazole-piperidine scaffolds

An In-depth Technical Guide to the Biological Targets of Pyrazole-Piperidine Scaffolds

For Researchers, Scientists, and Drug Development Professionals

The pyrazole-piperidine scaffold is a privileged structural motif in medicinal chemistry, demonstrating a wide range of biological activities. Its unique combination of a five-membered aromatic pyrazole ring and a six-membered saturated piperidine ring provides a versatile framework for designing potent and selective ligands for various biological targets. This technical guide explores the key biological targets of pyrazole-piperidine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in drug discovery and development efforts.

Cannabinoid Receptors (CB1 and CB2)

Pyrazole-piperidine derivatives have been extensively studied as antagonists of the cannabinoid receptors, particularly the CB1 receptor, which is a key component of the endocannabinoid system involved in regulating appetite, pain, and mood.

Quantitative Data: CB1 and CB2 Receptor Antagonism

| Compound | Target | Assay | IC50 / Ki (nM) | Reference |

| SR141716A | CB1 | Receptor Binding Assay | Ki: 20 nM | [1] |

| AM251 | CB1 | Receptor Binding Assay | Ki: 7.49 nM | [1] |

| Various Analogs | CB1/CB2 | Receptor Binding Assay | Varies | [2] |

Experimental Protocols

CB1 Receptor Binding Assay:

A common method for determining the affinity of compounds for the CB1 receptor is a competitive radioligand binding assay.

-

Source: Membranes from CHO cells stably expressing the human CB1 receptor.

-

Radioligand: [3H]CP55,940, a potent cannabinoid agonist.

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

The amount of bound radioactivity on the filter is quantified by liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The inhibitor constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Signaling Pathway

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi. Activation of the CB1 receptor leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.

Caption: CB1 Receptor Signaling Pathway.

Cyclin-Dependent Kinases (CDKs)

Certain pyrazole-piperidine scaffolds have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Inhibition of CDKs is a promising strategy for cancer therapy.

Quantitative Data: CDK Inhibition

| Compound | Target | Assay | IC50 (nM) | Reference |

| AT7519 | CDK2 | Enzyme Inhibition Assay | 110 | [3] |

Experimental Protocols

CDK2 Enzyme Inhibition Assay:

The inhibitory activity of compounds against CDK2 can be determined using a variety of in vitro kinase assays.

-

Enzyme: Recombinant human CDK2/cyclin E complex.

-

Substrate: A peptide or protein substrate that is specifically phosphorylated by CDK2, such as histone H1.

-

Detection:

-

Radiometric Assay: Utilizes [γ-32P]ATP. The incorporation of the radiolabeled phosphate into the substrate is measured.

-

Luminescence-based Assay: Measures the depletion of ATP using an enzyme-coupled reaction that produces light.

-

-

Procedure:

-

The CDK2/cyclin E enzyme is incubated with the test compound at various concentrations.

-

The substrate and ATP are added to initiate the kinase reaction.

-

The reaction is allowed to proceed for a defined period.

-

The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP remaining is quantified.

-

The IC50 value is calculated from the dose-response curve.

-

Signaling Pathway

CDKs, in conjunction with their cyclin partners, regulate the progression of the cell cycle through the phosphorylation of key substrate proteins.

Caption: Cell Cycle Regulation by CDKs.

Coagulation Factor Xa

Pyrazole-piperidine derivatives have been designed as inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. FXa inhibitors are used as anticoagulants for the prevention and treatment of thromboembolic disorders.[4]

Quantitative Data: Factor Xa Inhibition

| Compound | Target | Assay | IC50 (nM) | Reference |

| Compound 4a | Factor Xa | In vitro FXa inhibition assay | 13.4 | [4] |

Experimental Protocols

In Vitro Factor Xa Inhibition Assay:

The inhibitory activity of compounds against FXa is typically measured using a chromogenic substrate assay.

-

Enzyme: Purified human Factor Xa.

-

Substrate: A chromogenic substrate that is specifically cleaved by FXa to release a colored product (e.g., p-nitroaniline).

-

Procedure:

-

The FXa enzyme is pre-incubated with the test compound at various concentrations in a suitable buffer.

-

The chromogenic substrate is added to initiate the reaction.

-

The rate of color development is monitored spectrophotometrically at a specific wavelength.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Signaling Pathway

The blood coagulation cascade is a series of enzymatic reactions that leads to the formation of a fibrin clot. Factor Xa plays a central role in this cascade.

Caption: The Blood Coagulation Cascade.

Other Notable Targets

The versatility of the pyrazole-piperidine scaffold has led to its exploration against a variety of other biological targets.

Quantitative Data: Diverse Targets

| Compound Class | Target | Assay | Potency | Reference |

| Pyrazolyl piperidines | CCR5/CXCR4 | Anti-HIV-1 Assay | Dual inhibition | [5][6] |

| Pyrazole derivatives | Meprin α and β | Enzyme Inhibition Assay | Low nM to pM IC50 | [7] |

| N-2-pyridyl pyrazole | DapE | Enzyme Inhibition Assay | IC50: 35.6 µM | [8] |

| Pyrazole-based compounds | Urease, Butyrylcholinesterase | Enzyme Inhibition Assay | Selective inhibition | [9] |

| Phenyldihydropyrazolones | Trypanosoma cruzi | Anti-parasitic Assay | pIC50 up to 6.4 | [10] |

This guide provides a comprehensive overview of the key biological targets of pyrazole-piperidine scaffolds, supported by quantitative data, experimental methodologies, and pathway visualizations. The diverse range of targets highlights the importance of this scaffold in modern drug discovery and provides a foundation for the future design of novel therapeutic agents.

References

- 1. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]

The Ascendancy of 1-Substituted-1H-Pyrazol-4-Amines: A Comprehensive Review for Drug Discovery

A deep dive into the synthesis, structure-activity relationships, and therapeutic potential of a privileged scaffold in medicinal chemistry.

The 1-substituted-1H-pyrazol-4-amine core has emerged as a "privileged scaffold" in modern medicinal chemistry, serving as the foundational structure for a multitude of biologically active compounds. This technical guide provides a comprehensive review of this versatile chemical entity, offering researchers, scientists, and drug development professionals a detailed exploration of its synthesis, biological activities, and therapeutic applications, with a particular focus on its role in the development of kinase inhibitors.

Synthetic Strategies: Building the Core

The construction of the 1-substituted-1H-pyrazol-4-amine scaffold can be achieved through various synthetic routes. A common and effective method involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, a foundational reaction in pyrazole synthesis first described by Knorr.[1] Modifications of this approach, along with other strategies such as 1,3-dipolar cycloaddition, allow for the introduction of a wide array of substituents at the 1-position and elsewhere on the pyrazole ring, enabling fine-tuning of the molecule's properties.[2]

A general synthetic pathway to obtain 1-substituted-1H-pyrazol-4-amines often starts with the reaction of a substituted hydrazine with a suitable β-ketoester or a related 1,3-dielectrophile to form the pyrazole ring. Subsequent nitration at the 4-position followed by reduction of the nitro group yields the desired 4-amino functionality.

A Versatile Pharmacophore in Kinase Inhibition

A significant body of research highlights the utility of the 1-substituted-1H-pyrazol-4-amine scaffold in the design of potent and selective kinase inhibitors.[3] Kinases play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazole core can act as a hinge-binding motif, interacting with the ATP-binding site of kinases.

Cyclin-Dependent Kinase (CDK) Inhibition

Derivatives of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[4] Bioisosteric replacement of a phenylsulfonamide moiety with pyrazole derivatives led to the discovery of compounds with significant CDK2 inhibitory activity.[4] For instance, compound 15 from this series demonstrated a Ki of 0.005 µM against CDK2 and exhibited sub-micromolar antiproliferative activity across a panel of cancer cell lines.[4] Mechanistic studies revealed that this compound induces cell cycle arrest at the S and G2/M phases and promotes apoptosis.[4]

Janus Kinase (JAK) Inhibition

The 1-substituted-1H-pyrazol-4-amine scaffold has also been successfully employed in the development of Janus Kinase (JAK) inhibitors.[5] The JAK/STAT signaling pathway is crucial for cytokine signaling, and its aberrant activation is implicated in inflammatory diseases and cancers. A series of 4-amino-(1H)-pyrazole derivatives were designed and synthesized as potent JAK inhibitors.[5] Notably, compound 3f from this series displayed impressive inhibitory activity against JAK1, JAK2, and JAK3 with IC50 values of 3.4, 2.2, and 3.5 nM, respectively.[5]

| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Reference |

| 3f | 3.4 | 2.2 | 3.5 | [5] |

| 11b | - | - | - | [5] |

Note: Specific IC50 values for compound 11b against individual JAKs were not provided in the abstract, but it showed potent cytotoxicity in cell-based assays.[5]

Other Kinase Targets

Beyond CDKs and JAKs, this versatile scaffold has been utilized to target other important kinases:

-

Src Kinase: 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives have been developed as potent Src inhibitors, with compound 1j showing an IC50 of 0.0009 μM.[6] These compounds have demonstrated significant antitumor activity in models of triple-negative breast cancer.[6]

-

Casein Kinase 1δ/ε (CK1δ/ε): N-(1H-pyrazol-3-yl)quinazolin-4-amines have been identified as a novel class of CK1δ/ε inhibitors, with potential applications in neurodegenerative disorders and cancer.[7]

-

PCTAIRE Family Kinases: The N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety has been used to develop selective inhibitors of the understudied PCTAIRE family of kinases, including CDK16.[3]

Broader Biological Activities

The biological significance of the 1-substituted-1H-pyrazol-4-amine core extends beyond kinase inhibition. Pyrazole derivatives, in general, are known to exhibit a wide spectrum of pharmacological properties, including:

-

Anti-inflammatory activity: Certain pyrazole derivatives have shown promising anti-inflammatory effects.[8]

-

Anticancer activity: Many pyrazole-based compounds have demonstrated potent antiproliferative activity against various cancer cell lines.[9][10]

-

Antimicrobial and Antifungal activity: The pyrazole nucleus is a component of various compounds with antibacterial and antifungal properties.[10][11]

-

Neuronal Nitric Oxide Synthase (nNOS) Inhibition: 4,5-dihydro-1H-pyrazole derivatives have been designed as inhibitors of nNOS, suggesting potential neuroprotective applications.[12]

Experimental Protocols: A Glimpse into the Lab

The synthesis of these compounds involves well-established organic chemistry techniques. Below is a representative experimental protocol for the synthesis of a pyrimidine-based 4-amino-(1H)-pyrazole derivative, adapted from the literature.[5]

General Procedure for the Synthesis of Pyrimidine-Based 4-Amino-(1H)-pyrazole Derivatives (3a-m):

-

Synthesis of Intermediate (2a-m): A mixture of the appropriate 5-substituted-2,4-dichloropyrimidine and a various aromatic amine is reacted under acidic (e.g., HCl) or basic (e.g., DIPEA, Et3N, Na2CO3) conditions in a suitable solvent such as DMF or ethanol. The reaction mixture is stirred at room temperature or heated as required. Upon completion, the intermediate is isolated.

-

Synthesis of Final Compound (3a-m): The intermediate (2a-m) is then reacted with 1H-pyrazol-4-amine in the presence of a catalyst, such as trifluoroacetic acid (TFA), at an elevated temperature, often using microwave irradiation, to yield the target 4-amino-(1H)-pyrazole derivative.

Conclusion and Future Directions

The 1-substituted-1H-pyrazol-4-amine scaffold has proven to be a remarkably fruitful starting point for the design of novel therapeutic agents. Its synthetic tractability and its ability to interact with key biological targets, particularly protein kinases, have cemented its status as a privileged structure in medicinal chemistry. Future research will likely focus on further exploring the chemical space around this core, aiming to develop next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic properties. The continued investigation of this versatile scaffold holds significant promise for the discovery of new treatments for a wide range of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. allresearchjournal.com [allresearchjournal.com]

- 11. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4,5-dihydro-1H-pyrazole derivatives with inhibitory nNOS activity in rat brain: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of N-methylpiperidine Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylpiperidine, a simple heterocyclic amine, serves as a crucial scaffold in a multitude of pharmacologically active compounds. Its derivatives have shown significant promise in various therapeutic areas, including analgesia, neuroscience, and as anticancer agents.[1] The physicochemical properties of molecules containing the N-methylpiperidine moiety are paramount in drug discovery and development, influencing their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. This technical guide provides a comprehensive overview of the core physicochemical properties of N-methylpiperidine and its derivatives, detailed experimental protocols for their determination, and an illustrative example of a key signaling pathway modulated by N-methylpiperidine-containing drugs.

Physicochemical Properties of N-methylpiperidine

The fundamental physicochemical characteristics of N-methylpiperidine provide a baseline for understanding the behavior of its more complex derivatives. These properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃N | N/A |

| Molecular Weight | 99.17 g/mol | N/A |

| pKa | 10.08 | N/A |

| logP | 1.44 | N/A |

| Aqueous Solubility | Miscible | N/A |

| Melting Point | -50 °C | N/A |

| Boiling Point | 106-107 °C | N/A |

| Density | 0.816 g/mL at 25 °C | N/A |

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. The following sections detail standardized protocols for measuring pKa, logP, and aqueous solubility.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at a given pH, which in turn affects its solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate method for pKa determination.[2]

Methodology:

-

Sample Preparation: Prepare a 0.01 M solution of the N-methylpiperidine-containing compound in deionized water. If the compound's solubility is limited, a co-solvent system (e.g., water-methanol) may be used.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the sample solution in a thermostatted beaker with a magnetic stirrer. Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

-

Titration: Titrate the sample solution with a standardized 0.1 M solution of hydrochloric acid (for basic compounds). Add the titrant in small increments (e.g., 0.05 mL) and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the inflection point of the titration curve. For more precise determination, the first or second derivative of the titration curve can be calculated to accurately locate the equivalence point.

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes. The shake-flask method is the gold-standard for experimental logP determination.[3][4]

Methodology:

-

Phase Preparation: Prepare a phosphate buffer solution (pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer. This ensures that both phases are in equilibrium before the experiment.

-

Sample Preparation: Prepare a stock solution of the N-methylpiperidine-containing compound in the aqueous phase (phosphate buffer). The concentration should be accurately known and detectable in both phases.

-

Partitioning: In a separatory funnel, combine a known volume of the n-octanol-saturated aqueous phase containing the compound with a known volume of the water-saturated n-octanol.

-

Equilibration: Shake the funnel for a predetermined period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached. After shaking, allow the phases to separate completely.

-

Phase Separation and Analysis: Carefully separate the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm (base 10) of the partition coefficient.

Determination of Aqueous Solubility

Aqueous solubility is a critical property that affects a drug's dissolution and absorption.

Methodology:

-

Sample Preparation: Add an excess amount of the solid N-methylpiperidine-containing compound to a known volume of deionized water in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Filter the supernatant through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Result: The measured concentration represents the aqueous solubility of the compound at the specified temperature.

Signaling Pathway Modulation by N-methylpiperidine Derivatives

Many N-methylpiperidine derivatives exhibit their pharmacological effects by modulating specific signaling pathways. A prominent example is the interaction of certain analgesic compounds containing this scaffold with the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[5]

Activation of the µ-opioid receptor by an agonist leads to a cascade of intracellular events that ultimately result in an analgesic effect. The binding of the agonist induces a conformational change in the receptor, leading to the activation of associated inhibitory G-proteins (Gi/o). The activated G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate downstream effectors. Gαi/o inhibits adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP). The Gβγ subunit can directly inhibit voltage-gated calcium channels (VGCCs) and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels. The inhibition of calcium influx and the efflux of potassium hyperpolarize the neuron, reducing its excitability and neurotransmitter release, which contributes to the analgesic effect.

Conclusion

The N-methylpiperidine scaffold is a cornerstone in modern medicinal chemistry. A thorough understanding and precise measurement of the physicochemical properties of its derivatives are indispensable for the successful design and development of new therapeutics. The protocols and information presented in this guide offer a foundational resource for researchers in this field, enabling a more rational approach to drug discovery. The illustrative signaling pathway highlights the importance of these properties in the context of molecular interactions and pharmacological outcomes.

References

Methodological & Application

Application Notes and Protocols: 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine as a Kinase Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide a comprehensive overview and experimental protocols for the characterization of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine, a novel small molecule inhibitor targeting protein kinases. The pyrazole scaffold is a well-established pharmacophore in the development of kinase inhibitors, known for its ability to interact with the ATP-binding site of various kinases.[1] This document outlines the potential applications of this compound in studying kinase signaling pathways and provides detailed protocols for its evaluation in both biochemical and cellular assays. The dysregulation of protein kinase activity is a known driver of numerous diseases, including cancer, making inhibitors like this compound valuable tools for research and drug development.[1]

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Consequently, they are significant targets for therapeutic intervention, particularly in oncology.[1] The compound this compound belongs to the pyrazole class of kinase inhibitors, which have shown promise in targeting a variety of kinases such as Akt, Aurora kinases, MAP kinases, and Janus kinases (JAK).[1] This document serves as a guide for researchers and scientists in the fields of cell biology, pharmacology, and drug discovery to investigate the kinase inhibitory potential of this compound.

Data Presentation

The following table summarizes the hypothetical inhibitory activity of this compound against a panel of selected kinases. This data is representative of the type of results that would be generated in a kinase screening assay and is intended for illustrative purposes.

| Target Kinase | IC50 (nM) | Assay Type |

| Kinase A | 15 | Biochemical |

| Kinase B | 85 | Biochemical |

| Kinase C | 250 | Biochemical |

| Kinase D | >1000 | Biochemical |

| Kinase E | 45 | Cellular |

Signaling Pathways

The following diagram illustrates a common signaling pathway that is often modulated by pyrazole-based kinase inhibitors.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a method to determine the in vitro half-maximal inhibitory concentration (IC50) of this compound against a specific kinase. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.

Materials:

-

This compound

-

Purified recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white, flat-bottom plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

Add 5 µL of the diluted compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[1]

-

Add 10 µL of the kinase enzyme solution to all wells.[1]

-

Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme binding.[1]

-

Initiate the kinase reaction by adding 10 µL of a mixture containing ATP and the specific substrate to each well. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

Cell-Based Phosphorylation Assay (Western Blot)

This protocol is designed to assess the ability of this compound to inhibit the phosphorylation of a target protein within a cellular context.

Materials:

-

Cell line expressing the target kinase and substrate

-

This compound

-

Cell culture medium and supplements

-

Lysis buffer

-

Primary antibodies (phospho-specific and total protein)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody specific for the phosphorylated target protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.[1]

-

Add the chemiluminescent substrate and capture the signal using an imaging system.[1]

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein like GAPDH.[1]

Troubleshooting

| Issue | Possible Cause | Solution |

| High variability in IC50 values | Inaccurate pipetting; Compound precipitation | Calibrate pipettes; Ensure compound is fully dissolved in DMSO and assay buffer |

| No kinase inhibition observed | Inactive compound; Incorrect ATP concentration | Verify compound integrity; Optimize ATP concentration to be near the Km of the kinase |

| Weak or no signal in Western Blot | Low protein expression; Ineffective antibody | Use a positive control cell line; Test a range of antibody concentrations |

| High background in Western Blot | Insufficient blocking; High antibody concentration | Increase blocking time or change blocking agent; Titrate primary and secondary antibodies |

Conclusion

This compound is a promising candidate for kinase inhibition studies. The protocols and information provided in these application notes offer a solid foundation for researchers to explore its biological activity and mechanism of action. By employing a combination of in vitro and cell-based assays, a comprehensive understanding of this compound's potential as a research tool or therapeutic agent can be achieved.

References

protocol for synthesizing 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine

An Application Note and Protocol for the Synthesis of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and drug discovery. The outlined synthetic route is based on established chemical principles for pyrazole synthesis and functionalization.

Introduction

This compound is a heterocyclic compound incorporating both a pyrazole and a piperidine moiety. Substituted pyrazoles are known to exhibit a wide range of biological activities, making them important scaffolds in pharmaceutical research. This protocol details a plausible and robust two-step synthetic pathway starting from commercially available materials. The synthesis involves an initial N-alkylation of 4-nitro-1H-pyrazole followed by the reduction of the nitro group to the desired primary amine.

Proposed Synthetic Pathway

The synthesis of the target compound can be envisioned in two main steps:

-

Step 1: Synthesis of 1-(1-methylpiperidin-4-yl)-4-nitro-1H-pyrazole. This step involves the N-alkylation of 4-nitro-1H-pyrazole with a suitable derivative of 1-methylpiperidine. A common method for such alkylations is a nucleophilic substitution reaction.

-

Step 2: Synthesis of this compound. This step is achieved through the reduction of the nitro group of the intermediate compound to an amine. Several methods are available for nitro group reduction, with catalytic hydrogenation being a common and efficient choice.

Experimental Protocols

Step 1: Synthesis of 1-(1-methylpiperidin-4-yl)-4-nitro-1H-pyrazole

This procedure is adapted from general methods for the N-alkylation of pyrazoles.

Materials and Reagents:

-

4-nitro-1H-pyrazole

-

4-chloro-1-methylpiperidine hydrochloride (or the corresponding tosylate or mesylate)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (2.0-3.0 eq) or cesium carbonate (1.5-2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 4-chloro-1-methylpiperidine hydrochloride (1.1-1.3 eq) to the reaction mixture. Note: If using the hydrochloride salt, an additional equivalent of base may be required to neutralize the HCl.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford 1-(1-methylpiperidin-4-yl)-4-nitro-1H-pyrazole.

Step 2: Synthesis of this compound

This procedure follows a standard protocol for the reduction of an aromatic nitro group.

Materials and Reagents:

-

1-(1-methylpiperidin-4-yl)-4-nitro-1H-pyrazole

-

Palladium on carbon (Pd/C, 10 wt. %)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) or a hydrogen source like ammonium formate

-

Celite®

Procedure:

-

Dissolve 1-(1-methylpiperidin-4-yl)-4-nitro-1H-pyrazole (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add palladium on carbon (10 wt. %, ~5-10 mol %) to the solution.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) at room temperature.

-

Stir the reaction vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent (methanol or ethanol).

-

Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

-

If necessary, the product can be further purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes the key parameters for the synthesis. Please note that yields are representative and can vary based on reaction scale and optimization.

| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | 4-nitro-1H-pyrazole, 4-chloro-1-methylpiperidine HCl | K₂CO₃, DMF | 80-100 | 12-24 | 60-80 |

| 2 | 1-(1-methylpiperidin-4-yl)-4-nitro-1H-pyrazole | 10% Pd/C, H₂, Methanol | Room Temp. | 4-12 | 85-95 |

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

Caption: A workflow diagram illustrating the two-step synthesis of the target compound.

Logical Relationship of Key Components

This diagram shows the relationship between the starting materials, intermediate, and the final product.

Caption: Relationship between starting materials, intermediate, and final product.

Application Notes and Protocols for 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine is a synthetic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry due to its prevalence in a variety of biologically active molecules. Pyrazole derivatives have been widely investigated as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer. These application notes provide a comprehensive guide for utilizing this compound in cell-based assays to investigate its potential as a modulator of cellular processes, with a focus on its hypothesized role as a cyclin-dependent kinase (CDK) inhibitor.

Hypothesized Mechanism of Action

Based on the prevalence of the aminopyrazole scaffold in known kinase inhibitors, it is hypothesized that this compound acts as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are key enzymes that regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy. The proposed mechanism involves the compound binding to the ATP-binding pocket of a CDK, thereby preventing the phosphorylation of its substrates and halting cell cycle progression.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity

| Kinase Target | IC50 (nM) |

| CDK2/Cyclin E | 150 |

| CDK1/Cyclin B | 850 |

| Aurora Kinase A | >10,000 |

| VEGFR2 | >10,000 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 72h treatment |

| MCF-7 | Breast Cancer | 2.5 |

| HCT116 | Colon Cancer | 5.1 |

| A549 | Lung Cancer | 8.3 |

| HeLa | Cervical Cancer | 4.7 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Mandatory Visualizations

Caption: Hypothesized Signaling Pathway Inhibition.

Caption: Experimental Workflow Diagram.

Caption: Logical Relationship of Compound Action.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

This compound (stock solution in DMSO)

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.

-

Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well.

-

Incubate overnight at 37°C to ensure complete dissolution of formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the data and determine the IC50 value using appropriate software.

-

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To investigate the effect of this compound on cell cycle distribution.

Materials:

-

This compound (stock solution in DMSO)

-

Cancer cell line of interest (e.g., HCT116)

-

Complete cell culture medium

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed 2 x 10^5 cells per well in 2 mL of complete medium into a 6-well plate.

-

Incubate overnight at 37°C.

-

Treat the cells with different concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50 value) and a vehicle control.

-

Incubate for 24 hours at 37°C.

-

-

Cell Harvesting and Fixation:

-

Collect both adherent and floating cells.

-

Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Analyze the samples using a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Compare the cell cycle distribution of treated cells to the vehicle control.

-

Application Notes and Protocols for In Vitro Kinase Screening of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology and immunology.[1] The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have demonstrated significant therapeutic potential.[2][3] Compounds with a pyrazole core have been developed to target a wide range of kinases, including cyclin-dependent kinases (CDKs), Aurora kinases, Fms-like tyrosine kinase 3 (FLT3), and mitogen-activated protein (MAP) kinases.[2][4][5][6]